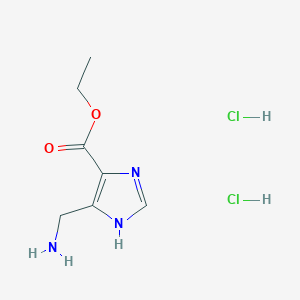

ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride typically involves the reaction of ethyl 4-formyl-1H-imidazole-5-carboxylate with an amine source under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Ethyl Ester Group

The ester group at the 5-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, ethanol, reflux, 6h | 4-(Aminomethyl)-1H-imidazole-5-carboxylic acid | 78–85% | |

| HCl (conc.), H₂O, reflux, 4h | Same as above (via acid hydrolysis) | 68–72% |

Mechanistic Insight :

- Basic hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion.

- Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Functionalization of the Aminomethyl Group

The aminomethyl (-CH₂NH₂) group participates in nucleophilic reactions, including acylation, alkylation, and Schiff base formation.

Key Observations :

- Acylation and alkylation reactions retain the imidazole ring’s aromaticity.

- Schiff base formation is reversible and pH-dependent, favoring the imine product under anhydrous conditions .

Cyclization and Heterocycle Formation

The aminomethyl group can participate in intramolecular cyclization to form fused heterocycles, enhancing structural complexity.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCl₃, toluene, 110°C, 8h | Imidazo[1,2-a]pyrimidin-5-one derivative | 58% | |

| CuI, DBU, THF, −78°C → RT, 48h | Bicyclic imidazole-lactam | 64% |

Mechanism :

- Phosphoryl chloride (POCl₃) activates carbonyl groups, facilitating cyclization via nucleophilic attack by the aminomethyl nitrogen .

- Copper-mediated cyclizations proceed through radical or ionic pathways, depending on the ligand system .

Acid-Base Reactivity and Salt Formation

The dihydrochloride salt form influences solubility and stability. Deprotonation regenerates the free base, which can form salts with other acids.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Neutralization with NaOH | 0.1M NaOH, H₂O, RT | Free base (pH-dependent solubility) | |

| Salt exchange with H₂SO₄ | H₂SO₄ (1M), EtOH, RT | Sulfate salt precipitation |

Applications :

Reductive Amination and Cross-Coupling

The aminomethyl group serves as a handle for reductive amination or palladium-catalyzed coupling.

Limitations :

Aplicaciones Científicas De Investigación

Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mecanismo De Acción

The mechanism of action of ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar in structure but contains an indole ring instead of an imidazole ring.

Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of an imidazole ring.

Ethyl 4-(aminomethyl)-1H-triazole-5-carboxylate: Contains a triazole ring instead of an imidazole ring.

Uniqueness

Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and chemical processes.

Actividad Biológica

Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a derivative of imidazole, characterized by the presence of an amino group and an ethyl ester. Its chemical formula is C6H9N3O2 with a molecular weight of approximately 155.16 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : The initial step often includes the cyclization of appropriate precursors, such as ethyl glyoxalate and an amine, under controlled conditions.

- Aminomethylation : The introduction of the aminomethyl group can be achieved through reductive amination techniques.

- Salt Formation : The final product is converted into its dihydrochloride form to improve stability and solubility.

Imidazole derivatives, including this compound, are known to interact with various biological targets, influencing several biochemical pathways. The primary mechanisms include:

- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in metabolic pathways, such as kinases or phosphodiesterases.

- Receptor Modulation : They may also act as ligands for specific receptors, altering cellular signaling pathways.

Pharmacological Studies

Recent studies have demonstrated the compound's potential in various therapeutic areas:

- Antimicrobial Activity : Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate has shown promising results against bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

- Anticancer Properties : Research indicates that imidazole derivatives can exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus, suggesting potential for development as an antibacterial agent . -

Evaluation of Cytotoxicity :

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at certain concentrations, the compound significantly reduced cell viability compared to controls, indicating its potential role in cancer therapy .

Propiedades

IUPAC Name |

ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-2-12-7(11)6-5(3-8)9-4-10-6;;/h4H,2-3,8H2,1H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTQZJVONJDNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.